1-(2,5-Dichlorobenzoyl)piperazine
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Overview
Description
(2,5-dichlorophenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dichlorophenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(2,5-dichlorophenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an insect repellent and insecticidal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of (2,5-dichlorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)(piperazin-1-yl)methanone
- (4-chlorophenyl)(piperazin-1-yl)methanone
- (2,3-dichlorophenyl)(piperazin-1-yl)methanone
Uniqueness
(2,5-dichlorophenyl)(piperazin-1-yl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound has shown distinct properties compared to its analogs, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C11H12Cl2N2O |
---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-1-2-10(13)9(7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
GUAAGQUEVWSESI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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